Oxolan-3-ylmethanesulfonamide
CAS No.: 1247506-09-7
Cat. No.: VC2853632
Molecular Formula: C5H11NO3S
Molecular Weight: 165.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1247506-09-7 |
---|---|
Molecular Formula | C5H11NO3S |
Molecular Weight | 165.21 g/mol |
IUPAC Name | oxolan-3-ylmethanesulfonamide |
Standard InChI | InChI=1S/C5H11NO3S/c6-10(7,8)4-5-1-2-9-3-5/h5H,1-4H2,(H2,6,7,8) |
Standard InChI Key | NFOUZRZWVDPJJG-UHFFFAOYSA-N |
SMILES | C1COCC1CS(=O)(=O)N |
Canonical SMILES | C1COCC1CS(=O)(=O)N |
Introduction
Chemical Identity and Properties
Oxolan-3-ylmethanesulfonamide represents an important class of heterocyclic compounds containing both a tetrahydrofuran ring system and a sulfonamide functional group. The compound is registered with CAS number 1247506-09-7 and was first registered in chemical databases in 2012 . The structure combines the favorable characteristics of both the oxolane (tetrahydrofuran) ring and the sulfonamide moiety, creating a molecule with potential pharmaceutical relevance.
The fundamental chemical properties of Oxolan-3-ylmethanesulfonamide are summarized in the following table:
Property | Value |
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Molecular Formula | C5H11NO3S |
CAS Number | 1247506-09-7 |
Common Names | (Tetrahydrofuran-3-yl)methanesulfonamide, (oxolan-3-yl)methanesulfonamide |
European Community (EC) Number | 859-292-0 |
Creation Date in Databases | October 19, 2012 |
Last Modified | February 22, 2025 |
The compound features a five-membered tetrahydrofuran ring with an oxygen atom as the sole heteroatom in the ring structure. The methanesulfonamide group (CH3SO2NH2) is attached at the 3-position of this ring, creating potential for stereoisomerism at this carbon center. The presence of both hydrogen bond donors (NH2) and acceptors (SO2, O) in the molecule likely contributes to its solubility profile and potential for molecular recognition in biological systems.
Structural Characteristics
Molecular Structure
The basic structure of Oxolan-3-ylmethanesulfonamide consists of a saturated five-membered ring (tetrahydrofuran/oxolane) with the methanesulfonamide group positioned at carbon-3. This creates a compound with multiple functional groups capable of participating in various interactions:
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The tetrahydrofuran oxygen can act as a hydrogen bond acceptor
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The sulfonamide group contains both hydrogen bond donors (NH2) and acceptors (SO2)
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The carbon at position 3 is stereogenic, potentially allowing for distinct R and S isomers
The compound's structure places it in an interesting chemical space between simple heterocycles and more complex bioactive molecules, making it potentially valuable as a building block in medicinal chemistry.
Related Structural Analogs
Several structural analogs appear in the chemical literature, providing context for understanding Oxolan-3-ylmethanesulfonamide's potential properties and applications:
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[(3R)-2-oxooxolan-3-yl] methanesulfonate (CAS: 192057-37-7) - A related compound featuring a methanesulfonate group and a carbonyl at position 2 of the oxolane ring
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[3-(Propan-2-yloxy)oxolan-3-yl]methanesulfonamide (CAS: 2167625-62-7) - A more substituted analog containing an additional propan-2-yloxy group
These analogs demonstrate how the basic scaffold can be modified to create compounds with potentially diverse properties and applications.
Comparative Analysis with Structural Analogs
A comparative analysis of Oxolan-3-ylmethanesulfonamide with its structural analogs provides insights into the relationship between structural features and potential properties:
Compound | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|
Oxolan-3-ylmethanesulfonamide | C5H11NO3S | ~165.2 | Basic oxolane ring with methanesulfonamide at 3-position |
[(3R)-2-oxooxolan-3-yl] methanesulfonate | C5H8O5S | 180.18 | Contains 2-oxo group, methanesulfonate ester instead of sulfonamide |
[3-(Propan-2-yloxy)oxolan-3-yl]methanesulfonamide | C8H17NO4S | 223.29 | Contains additional propan-2-yloxy substituent |
This comparison reveals how specific structural modifications alter the molecular properties, potentially affecting:
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Hydrogen bonding capabilities
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Lipophilicity and membrane permeability
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Metabolic stability
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Target binding affinity
Research on similar heterocyclic compounds has demonstrated that seemingly minor structural changes can significantly impact biological activity. For example, studies on oxazolidinones (another class of five-membered heterocycles) have shown that small modifications can overcome bacterial efflux mechanisms and permeation barriers, dramatically changing antimicrobial activity profiles .
Research Context and Significance
Position in Heterocyclic Chemistry
Oxolan-3-ylmethanesulfonamide belongs to an important class of compounds in heterocyclic chemistry. The tetrahydrofuran ring is present in numerous natural products and pharmaceuticals, serving as a versatile scaffold in drug design. When combined with the sulfonamide functionality, it creates a molecule with multiple interaction points for biological targets.
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